3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
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Overview
Description
3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a complex heterocyclic compound that features a combination of pyrazolo[1,5-a]pyrimidine, piperazine, thiophene, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Piperazine Substitution: The pyrazolo[1,5-a]pyrimidine core is then reacted with piperazine derivatives to introduce the piperazin-1-yl group.
Thiophene and Pyridazine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.
Pharmacology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biology: It is used in biochemical assays to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N’,N’-dimethylethane-1,2-diamine
- 2-(7-Butyl-2-(4-(2-[18F]Fluoroethoxy)phenyl)-5-Methylpyrazolo[1,5-a]Pyrimidin-3-yl)-N,N-Diethylacetamide
Uniqueness
3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7S/c1-14-13-19(26-17(21-14)6-7-20-26)25-10-8-24(9-11-25)18-5-4-15(22-23-18)16-3-2-12-27-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRVLWBNMHHMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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